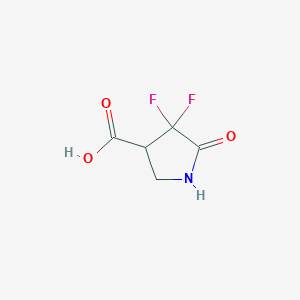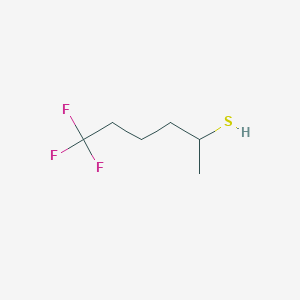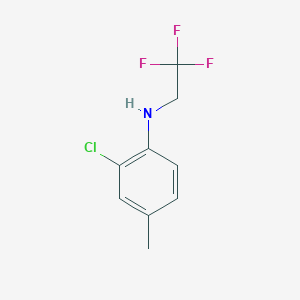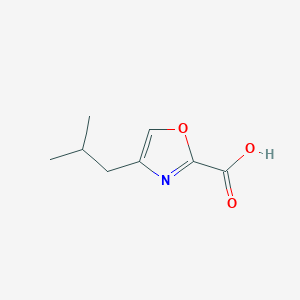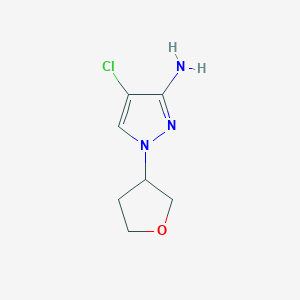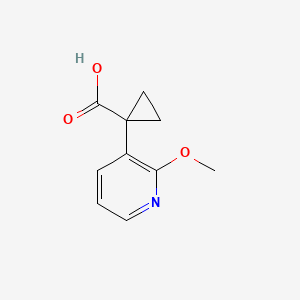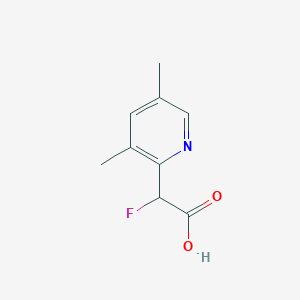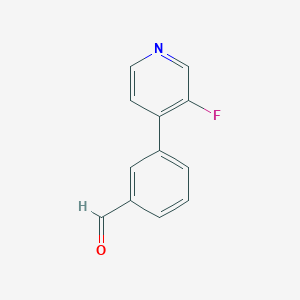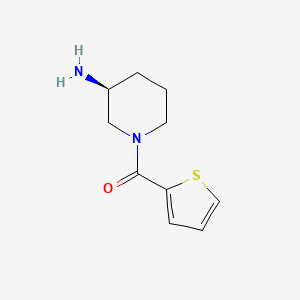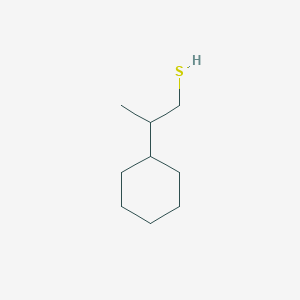![molecular formula C7H8N4O3 B13068281 2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068281.png)
2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethoxy-substituted hydrazine with a suitable pyrimidine derivative, followed by cyclization to form the triazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Scientific Research Applications
2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar core structure but differs in the substituents, leading to variations in biological activity and applications.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Another similar compound with different substituents, which can affect its chemical reactivity and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C7H8N4O3 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-ethoxy-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O3/c1-2-14-7-9-6-8-4(12)3-5(13)11(6)10-7/h3,13H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
WRKPHWFDYSKIET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=CC(=O)NC2=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


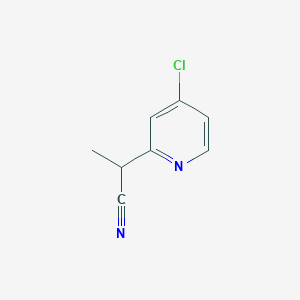
![6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)

![(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13068206.png)
